1H-benzo[d][1,2,3]triazol-1-ol dihydrate
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Overview
Description
1H-benzo[d][1,2,3]triazol-1-ol dihydrate is a crucial reagent in organic chemistry, particularly known for its role in peptide synthesis. This compound, with the chemical formula C6H5N3O·xH2O, has gained significant attention due to its ability to enhance the efficiency and yield of peptide bond formation . It is a white to off-white crystalline powder that is slightly soluble in water and more soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF) .
Preparation Methods
1H-benzo[d][1,2,3]triazol-1-ol dihydrate can be synthesized through various methods. One common synthetic route involves the reaction of o-nitrochlorobenzene with hydrazine hydrate in toluene, followed by neutralization with a basic solution and acidification to precipitate the product . The reaction conditions typically involve heating the mixture to 110-120°C and maintaining it under reflux for several hours . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
1H-benzo[d][1,2,3]triazol-1-ol dihydrate undergoes several types of chemical reactions, including:
Substitution Reactions: It acts as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between amino acids.
Condensation Reactions: It is used to synthesize amides by the condensation reaction between activated esters/acids and amino groups of protected amino acids.
Addition Reactions: It participates in conjugate addition reactions, forming β-benzotriazole N-oxide substituted γ-amino acids.
Common reagents used in these reactions include carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) . The major products formed from these reactions are typically amides and esters .
Scientific Research Applications
1H-benzo[d][1,2,3]triazol-1-ol dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-benzo[d][1,2,3]triazol-1-ol dihydrate exerts its effects involves its unique electronic structure. The hydroxyl group attached to the benzotriazole ring increases the compound’s reactivity, making it an effective catalyst in the formation of amide bonds . It stabilizes reactive intermediates during synthesis processes, reducing the formation of side products and enhancing the overall yield and purity of the desired product .
Comparison with Similar Compounds
1H-benzo[d][1,2,3]triazol-1-ol dihydrate can be compared with other similar compounds, such as:
N-Hydroxysuccinimide (NHS): Both are used as coupling agents in peptide synthesis, but this compound is more effective in suppressing racemization.
1-Hydroxy-7-azabenzotriazole (HOAt): This compound is also used in peptide synthesis and offers similar benefits in terms of reactivity and stabilization of intermediates.
The uniqueness of this compound lies in its ability to enhance the efficiency and yield of peptide bond formation while minimizing side reactions and racemization .
Properties
Molecular Formula |
C6H9N3O3 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
1-hydroxybenzotriazole;dihydrate |
InChI |
InChI=1S/C6H5N3O.2H2O/c10-9-6-4-2-1-3-5(6)7-8-9;;/h1-4,10H;2*1H2 |
InChI Key |
NGESLMKARBNZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2O.O.O |
Origin of Product |
United States |
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